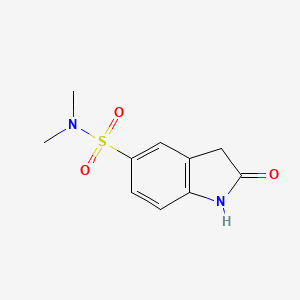

N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide

Description

N,N-Dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide (CAS: 170565-89-6) is a sulfonamide derivative featuring a 2-oxoindole scaffold substituted at the 5-position with a dimethylsulfonamide group. This compound has garnered attention in pharmaceutical research, notably as a component in Merck’s drug Verquvo (vericiguat) for heart failure . Its structure combines the indole core with sulfonamide functionality, enabling interactions with biological targets such as kinases and enzymes.

Properties

IUPAC Name |

N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-12(2)16(14,15)8-3-4-9-7(5-8)6-10(13)11-9/h3-5H,6H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBULNBMWGLBIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431210 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-5-sulfonic acid dimethylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170565-89-6 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-5-sulfonic acid dimethylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with a carbonyl compound, followed by cyclization under acidic conditions . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide belongs to a class of compounds known for their sulfonamide functionalities, which contribute to their biological activity. The compound's structure includes:

- Indole ring system : Contributes to its pharmacological properties.

- Sulfonamide group : Enhances solubility and bioactivity.

The molecular formula is , with a molecular weight of approximately 252.29 g/mol.

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. It acts as an inhibitor of specific kinases involved in cancer cell proliferation, particularly:

- Aurora Kinases : These play critical roles in cell division. Inhibition can lead to apoptosis in cancer cells.

Case Study : A study demonstrated that this compound effectively inhibits Aurora kinase B and C, leading to reduced viability of cancer cell lines such as breast and lung cancer cells .

Protein Kinase Inhibition

The compound functions as a non-specific protein tyrosine kinase inhibitor, which is significant in various signaling pathways associated with cancer and other diseases.

Mechanism of Action :

- Inhibition of Src family kinases has been shown to disrupt signaling pathways that promote tumor growth .

Drug Development

The unique properties of this compound make it a candidate for drug development targeting specific cancers. Its ability to inhibit kinases suggests potential use in combination therapies.

Formulation Studies

Research into the formulation of this compound has focused on enhancing its bioavailability and therapeutic efficacy through various delivery methods such as nanoparticles and liposomes.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural deviations:

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : All analogs fall within drug-like ranges (300–430 Da), though bulkier substituents (e.g., tetrahydroindole in 330161-87-0) may affect bioavailability .

Biological Activity

N,N-Dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide is a compound of significant interest in pharmacological research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₃S |

| Molecular Weight | 218.29 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in DMSO and DMF |

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives found that certain modifications enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

- Compound 9e showed improved potency against Staphylococcus epidermidis and Micrococcus spp., with a 2-fold increase in activity compared to the control .

- The compound also displayed significant activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis:

- In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC₅₀ values ranging from 10 to 33 nM .

- Flow cytometry analysis indicated that treatment with the compound resulted in cell cycle arrest at the G2/M phase and increased apoptosis rates .

The mechanism through which this compound exerts its biological effects appears to involve several pathways:

- Inhibition of Tubulin Polymerization : The compound interacts with tubulin at the colchicine-binding site, disrupting microtubule formation essential for mitosis .

- Induction of Apoptosis : It has been shown to modulate apoptotic pathways by altering the expression of key proteins such as Bcl-2 and p53, promoting apoptosis in cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Acute Myeloid Leukemia (AML) : A method involving this compound was developed for treating AML patients positive for FLT3 mutations. The administration led to significant inhibition of FLT3 phosphorylation, resulting in reduced tumor growth in xenograft models .

- Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent increase in early and late apoptosis markers, further confirming its potential as an effective anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.